(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate
Description
Properties
CAS No. |
147126-66-7 |
|---|---|
Molecular Formula |
C16H26O5S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14+,16+/m1/s1 |
InChI Key |
JYUPOLQFLIRYEQ-CKTDYHTKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2O[C@@H](CS2)OC(=O)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Batch Process (Solvent-Free and Solvent-Mediated)
The synthesis involves two key steps:
- Formation of hydroxyoxathiolane intermediate :
- Reactants : L-(−)-Menthyl glyoxalate and 1,4-dithiane-2,5-diol.
- Conditions : Solvent-free at 80–85°C or in dichloromethane (DCM) under nitrogen.
- Yield : 85–90%.
- Acetylation :
- Reactants : Hydroxyoxathiolane intermediate, acetic anhydride, pyridine.
- Conditions : DCM at room temperature.
- Yield : 70–80% after diastereomer separation.
- Step 1 : L-(−)-Menthyl glyoxalate (30 mmol) and 1,4-dithiane-2,5-diol (34 mmol) are heated at 85°C for 2–3 hours. The product is crystallized using triethylamine/heptane.
- Step 2 : The hydroxy intermediate (34.7 mmol) in DCM is treated with acetic anhydride (5 equiv) and pyridine (3 equiv). After quenching with ice water, the crude product is purified via hexane/TEA recrystallization.
Continuous Flow Synthesis
Continuous flow methods reduce solvent use and improve reproducibility:
| Parameter | Semi-Continuous Flow | Fully Continuous Flow |
|---|---|---|
| Solvent | DCM (steps 1–2) | Solvent-free or miscible solvents |
| Isolation | Intermediate isolated | No intermediates isolated |
| Diastereoselectivity | 44:1 (trans:cis) | >20:1 (trans:cis) |
| Throughput | 0.2 mL/min total flow rate | 0.1–0.5 mL/min per stream |
- Step 1 : L-(−)-Menthyl glyoxalate and 1,4-dithiane-2,5-diol are pumped through a PFA-coated reactor coil (10 mL) at 0.2 mL/min.
- Step 2 : The hydroxy intermediate and acetylating reagents (acetic anhydride/pyridine) are mixed in a T-junction and reacted at room temperature.
Key Optimization Strategies
Solvent-Free Reactions
Diastereomer Separation
Menthol Recovery
- Process : Menthol is recovered from organic layers post-reduction (e.g., NaBH₄/NaOH), achieving ~60% recycling efficiency.
Characterization Data
Spectroscopic Analysis
- ¹H NMR (CDCl₃) : δ 5.96 (d, 1H), 4.74 (s, 1H), 0.91 (d, 6H, isopropyl).
- ¹³C NMR (CDCl₃) : δ 169.45 (C=O), 79.90 (oxathiolane C2), 16.16 (CH₃).
- IR (neat) : 1745 cm⁻¹ (ester C=O), 1040 cm⁻¹ (C–O).
Chromatographic Purity
Economic and Scalability Analysis
| Cost Factor | Batch Process | Continuous Flow |
|---|---|---|
| Raw Materials | $17/kg | $14/kg |
| Solvent Recycling | 85% efficiency | 95% efficiency |
| Conversion Cost | $10/kg | $8/kg |
| Total Cost | $27/kg | $22/kg |
Data adapted from VCU Medicines for All Institute.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme activity or as a probe to investigate biological pathways.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to derivatives with variations in the oxathiolane substituents or cyclohexyl ester groups (Table 1):
Key Observations :
- Substituent Impact : The 5-acetoxy group in the title compound enhances stability and solubility compared to the methylcarbonyloxy analogue, which requires protective group strategies during synthesis .
- Stereochemistry : The (2S,5S)-configuration is distinct from the (2R,5R)-isomer, which may alter metabolic stability and receptor interactions .
Biological Activity
The compound (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate is a chiral oxathiolane derivative that has garnered interest in various fields, including pharmaceutical development and organic chemistry. This article provides an overview of its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C14H24O4S
- Molecular Weight: 288.4 g/mol
- CAS Number: 200396-19-6
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Pharmacological Properties
Research indicates that this compound exhibits potential therapeutic effects in the treatment of metabolic disorders. It has been investigated for its role as a prodrug in enhancing drug solubility and bioavailability.
Key Findings:
- Metabolic Pathways: Studies have shown that the compound may interact with various metabolic pathways, potentially influencing lipid metabolism and glucose homeostasis.
- Antiviral Activity: Preliminary studies suggest that oxathiolane derivatives may possess antiviral properties, making them candidates for further exploration in antiviral drug development.
2. Applications in Drug Development
The compound's unique structure allows it to serve as a valuable intermediate in the synthesis of other biologically active molecules.
Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of related oxathiolane compounds and their efficacy against certain viral strains. The results indicated that modifications to the oxathiolane ring could enhance antiviral activity and selectivity.
3. Cosmetic and Food Industry Applications
Beyond pharmaceuticals, this compound is utilized in cosmetic formulations for its moisturizing properties and as a flavoring agent in food products.
Research Insights:
- In cosmetic applications, it has been shown to improve skin hydration and texture.
- As a flavoring agent, its safety profile has been evaluated to ensure compliance with food industry regulations.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its derivatives. Notable research includes:
Synthesis Techniques
Various synthetic routes have been developed to produce (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate efficiently.
Example Synthesis Route:
- Starting materials are reacted under controlled conditions to form the oxathiolane ring.
- Subsequent acetylation leads to the formation of the desired carboxylate ester.
Toxicological Studies
Toxicological assessments have demonstrated that the compound exhibits low toxicity profiles in vitro and in vivo, making it a suitable candidate for further research.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer: A validated synthesis involves reacting L-menthyl-5-hydroxy-1,3-oxathiolane-2-carboxylate with acetic anhydride in pyridine at 273 K, followed by slow warming to room temperature and overnight stirring . Key steps for purity optimization include:
- Quenching : Ice-cold water to terminate the reaction and minimize side products.
- Extraction : Ethyl acetate for selective isolation of the product.
- Crystallization : Slow evaporation of a methanol solution yields X-ray-quality crystals (m.p. 333–335 K) .
- Chromatography : Use of silica gel column chromatography to remove unreacted starting materials.
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
Methodological Answer:
- X-ray Crystallography : The compound crystallizes in the orthorhombic space group P222 with unit cell parameters a = 5.329 Å, b = 13.867 Å, c = 23.490 Å. Hydrogen-bonding interactions (e.g., C13–H13⋯O12) stabilize the crystal lattice .
- NMR Spectroscopy : H and C NMR to confirm stereochemistry and functional groups (e.g., acetoxy at C5, cyclohexyl substituents).
- Mass Spectrometry : High-resolution MS to verify the molecular ion peak (theoretical m/z 330.1501 for CHOS) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer:
- Antiviral Screening : Cell-based assays (e.g., cytopathic effect inhibition) against RNA/DNA viruses, given structural analogs in the oxathiolane class show antiviral activity .
- Enzyme Inhibition Assays : Target viral proteases or polymerases using fluorescence resonance energy transfer (FRET) substrates.
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Assay Standardization : Control variables such as cell line origin, viral strain, and incubation time. For example, discrepancies in IC values may arise from differing cell permeability or metabolic stability .
- Structural Validation : Confirm batch-to-batch consistency in stereochemistry using chiral HPLC or X-ray diffraction .
- Comparative Studies : Benchmark against known antivirals (e.g., lamivudine) under identical conditions to calibrate activity thresholds .
Q. What computational strategies elucidate its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding poses in viral polymerase active sites. Align results with crystallographic data to validate key interactions (e.g., hydrogen bonds with Thr139 or hydrophobic contacts with Leu74) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding modes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify essential features (e.g., acetoxy group, oxathiolane ring) for antiviral activity using tools like Schrödinger’s Phase .
Q. How can synthetic yields be improved while maintaining stereochemical fidelity?
Methodological Answer:
- Catalytic Optimization : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency .
- Temperature Control : Maintain strict低温 conditions (<273 K) during acetic anhydride addition to prevent racemization .
- Protecting Groups : Introduce temporary protecting groups (e.g., TBS for hydroxyl moieties) in precursor molecules to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
